2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol is a chiral molecule with two enantiomers: (R)-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol and (S)-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol. This compound belongs to the class of fluorinated phenylethanols, which are frequently employed as building blocks in pharmaceutical and agrochemical synthesis due to their unique properties. [, ] The presence of both fluorine and trifluoromethyl groups in its structure often imparts desirable characteristics, such as enhanced metabolic stability and modified physicochemical properties, to molecules containing this motif.
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol is an organic compound notable for its unique fluorinated structure and potential applications in pharmaceuticals and agrochemicals. This compound features a phenolic structure with a trifluoromethyl group, which enhances its chemical reactivity and biological activity.
The compound can be sourced from various chemical suppliers and is often produced in laboratory settings for research purposes. It is cataloged under the Chemical Abstracts Service number 886761-78-0 and has been referenced in multiple studies and patents related to its synthesis and applications.
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol belongs to the class of alcohols, specifically secondary alcohols, due to the presence of a hydroxyl group attached to a carbon atom that is also bonded to two other carbon atoms. Its molecular formula is C9H8F4O, with a molecular weight of 208.16 g/mol.
The synthesis of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol can be achieved through several methods, including:
The typical synthesis may involve using reagents such as sodium borohydride for reduction or employing fluorinated aromatic compounds as starting materials. Reaction conditions often include solvent systems like tetrahydrofuran or ethanol under controlled temperatures to optimize yield.
The molecular structure of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol can be represented by its canonical SMILES notation: OCCC1=C(F)C=C(C=C1)C(F)(F)F
. The compound features a fluorinated phenyl ring with significant electron-withdrawing groups that influence its chemical properties.
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol can participate in various chemical reactions:
Common reagents for oxidation include potassium permanganate and chromium trioxide, while reduction can be performed using sodium borohydride or lithium aluminum hydride. Electrophilic substitution reactions may require Lewis acids like aluminum chloride as catalysts.
The mechanism of action for 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol largely depends on its interactions at the molecular level with biological targets, particularly in pharmaceutical applications.
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol has several scientific uses:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2
CAS No.: